molecular formula C16H15FN4S B2976504 3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine CAS No. 578001-22-6

3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2976504
CAS No.: 578001-22-6
M. Wt: 314.38
InChI Key: YUWSJARITXBQLC-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine is a 1,2,4-triazole derivative featuring a 4-fluorobenzylthio group at position 3 and a 4-methylphenyl substituent at position 5. The 4-amino group completes the heterocyclic core, which is a common scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions.

The 4-fluorobenzylthio group is a critical pharmacophore, enhancing interactions with biological targets through fluorine-mediated hydrogen bonding and hydrophobic effects . The 4-methylphenyl substituent likely contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4S/c1-11-2-6-13(7-3-11)15-19-20-16(21(15)18)22-10-12-4-8-14(17)9-5-12/h2-9H,10,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWSJARITXBQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578001-22-6
Record name 3-((4-FLUOROBENZYL)THIO)-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-AMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C16H15FN4S
  • Molecular Weight : 324.38 g/mol
  • CAS Number : 714203-98-2
  • PubChem ID : 936590

The biological activity of 3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and angiogenesis. The compound's structure allows it to mimic certain functional groups that enhance its solubility and bioavailability, which are crucial for its therapeutic effects.

Anticancer Activity

Research has demonstrated that compounds with a similar triazole structure exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that derivatives of 1,2,4-triazoles can inhibit tubulin polymerization and induce apoptosis in cancer cells through mechanisms involving mitochondrial depolarization and reactive oxygen species (ROS) generation .

Case Studies

  • Antiproliferative Effects : A study evaluated the antiproliferative activity of triazole derivatives against several cancer cell lines. The results indicated that compounds with similar structural motifs to 3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine showed IC50 values ranging from 0.76 µM to 5.1 µM against tubulin assembly .
  • Antiangiogenic Activity : The compound's antiangiogenic potential was assessed using in vitro assays where it inhibited endothelial cell migration and tube formation. This suggests that it may disrupt the vascularization necessary for tumor growth .

Efficacy Against Specific Cell Lines

The efficacy of 3-((4-Fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine has been tested against various cancer cell lines, including:

  • HeLa Cells : Exhibited significant apoptosis induction.
  • Jurkat Cells : Showed G2/M phase arrest upon treatment with triazole derivatives.

Comparative Analysis

The following table summarizes the biological activities of various triazole derivatives compared to the reference compound CA-4:

CompoundIC50 (µM)Tubulin Assembly Inhibition (%)Colchicine Binding Inhibition (%)
3g16 ± 1Not DeterminedNot Determined
4l0.76 ± 0.186 ± 287 ± 3
CA-41.2 ± 0.1Not ApplicableNot Applicable

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural analogs, their substituents, molecular weights, and biological activities.

Compound Name R<sup>3</sup> (Position 3) R<sup>5</sup> (Position 5) Molecular Formula Molecular Weight Biological Activity (Target/IC₅₀ or MIC) Reference
Target Compound 4-Fluorobenzylthio 4-Methylphenyl C₁₇H₁₅FN₄S* 342.4* Not reported
3-([(4-Fluorophenyl)methyl]sulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (3a ) 4-Fluorobenzylthio Pyridin-4-yl C₁₄H₁₁FN₅S 316.3 AbTYR inhibitor (low µM)
3-(3-Chloro-4-fluorobenzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (3b ) 3-Chloro-4-fluorobenzylthio Pyridin-4-yl C₁₄H₁₀ClFN₅S 350.8 Improved AbTYR inhibition vs. 3a
3-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 4-Fluorobenzylthio 2,4-Dichlorophenyl C₁₅H₁₁Cl₂FN₄S 369.2 Not reported
3-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 2-Methylbenzylthio 4-Methoxyphenyl C₁₇H₁₈N₄OS 326.4 Not reported
3-[1-(4-Fluorobenzyl)-1H-indol-3-yl]-5-(4-fluorobenzylthio)-4H-1,2,4-triazol-4-amine 4-Fluorobenzylthio 1-(4-Fluorobenzyl)-1H-indol-3-yl C₂₄H₁₉F₂N₅S 463.5 Broad-spectrum antibacterial activity

*Calculated based on structural analysis.

Key Observations:
  • Electron-Withdrawing Substituents : The 3-chloro-4-fluorobenzylthio group in 3b enhances tyrosinase (AbTYR) inhibition compared to the 4-fluorobenzylthio group in 3a , likely due to increased electron withdrawal and optimized hydrophobic interactions .
  • Halogen Effects : Fluorine and chlorine atoms at the benzylthio position improve target engagement (e.g., AbTYR inhibition, antibacterial activity) through fluorine bonding and hydrophobic filling of enzyme pockets .

Q & A

Q. What strategies enable selective functionalization of the triazole core for derivative libraries?

  • Synthetic routes :
  • Nucleophilic substitution : Replace thioether with selenoether groups using NaHSe.
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position .

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